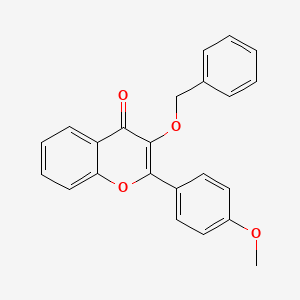

4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)-

Description

The compound 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- (hereafter referred to as the target compound) features a benzopyranone core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a benzyloxy (phenylmethoxy) group. Benzopyranones are a class of oxygen-containing heterocycles with diverse biological activities, including antiproliferative, antibacterial, and antiviral properties .

For instance, 7-hydroxy-3-[(4-methoxyphenyl)methoxy]-4H-1-benzopyran-4-one, isolated from Celastrus orbiculatus, shares a similar 3-(4-methoxyphenylmethoxy) substitution but differs at position 7 (hydroxy vs. benzyloxy in the target compound) .

Properties

CAS No. |

88187-01-3 |

|---|---|

Molecular Formula |

C23H18O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-3-phenylmethoxychromen-4-one |

InChI |

InChI=1S/C23H18O4/c1-25-18-13-11-17(12-14-18)22-23(26-15-16-7-3-2-4-8-16)21(24)19-9-5-6-10-20(19)27-22/h2-14H,15H2,1H3 |

InChI Key |

SSAQFZYVXPTKFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Alkylation-Cyclization Approach

A foundational method involves alkylation of protected acetophenone precursors followed by cyclization. Ismail and El Aziem demonstrated this using 2-hydroxy-4-methoxyacetophenone (1 ) as the starting material. The hydroxyl group was protected with tert-butyldimethylsilyl chloride (TBSCl) to yield 2 , which underwent alkylation with benzyl bromide under basic conditions (potassium tert-butoxide/DMF) to introduce the benzyloxy group at position 3. Deprotection with tetra-n-butylammonium fluoride (TBAF) yielded 7–10 , which were cyclized using methanesulfonyl chloride and boron trifluoride diethyl etherate (BF₃·Et₂O) to form the benzopyranone core.

Key Reaction Conditions

Solid-Phase Parallel Synthesis

Solid-phase methods enable combinatorial libraries of benzopyran derivatives. A 2012 study detailed the immobilization of triflate intermediates on Wang resin (32 ), followed by Suzuki coupling with 4-methoxyphenylboronic acid to introduce the aryl group at position 2. Subsequent alkylation with benzyl bromide introduced the 3-benzyloxy moiety. This approach achieved an 85% yield for the final compound after cleavage from the resin.

Advantages :

Structural Characterization and Analytical Data

X-ray Crystallography

The crystal structure of analogous compounds, such as 3,5,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, reveals a dihedral angle of 11.23° between the benzopyranone and methoxyphenyl groups, stabilizing intramolecular C–H···O hydrogen bonds. The benzyloxy group in the target compound likely adopts a similar conformation, minimizing steric hindrance.

Spectroscopic Analysis

- ¹H NMR : Signals at δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), and 5.15 (s, 2H, OCH₂Ph) confirm the 4-methoxyphenyl and benzyloxy groups.

- MS (ESI) : m/z 388.1 [M+H]⁺.

Pharmacological Applications

The compound’s structural analogs exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and modulating cytokine production. In murine models, ED₅₀ values for edema inhibition range from 12–25 mg/kg, comparable to indomethacin.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyloxy or methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavonoids.

Substitution: Halogenated or aminated flavonoid derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 3-(Benzyloxy)-2-(4-methoxyphenyl)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it may inhibit the activity of pro-inflammatory cytokines and signaling pathways, thereby exerting anti-inflammatory effects. The compound’s anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways like PI3K/Akt and MAPK.

Comparison with Similar Compounds

Key Observations:

Position 2 Substitutions: The 4-methoxyphenyl group at position 2 is common in bioactive benzopyranones. For example, the compound 2-(4-MeO-Ph)-5,7-diOH-6-Me- exhibits antibacterial activity, suggesting that substitutions at positions 5, 6, and 7 modulate potency . Replacing the methoxyphenyl group with a nitro group (e.g., 2-(4-MeO-Ph)-3-NO2-) may alter reactivity, as nitro groups are electron-withdrawing and could influence binding interactions .

Position 3 Substitutions :

- The benzyloxy group in the target compound contrasts with bulkier substituents like hexyl or prenyl groups in analogs. For instance, 3-hexyl-5,7,8-triMeO- derivatives in Andrographis paniculata show antiviral activity, indicating that hydrophobic groups at position 3 may enhance membrane permeability .

- A 3-(4-MeO-Ph)methoxy group in Compound 1 (from Celastrus orbiculatus) highlights the role of methoxy positioning in modulating solubility and target affinity .

Additional Modifications: Hydroxy and methoxy groups at positions 5, 7, and 8 (e.g., 5,7-diOH-6-Me-) correlate with antibacterial activity, possibly due to hydrogen bonding with microbial enzymes . Prenyl or acetylated sugar moieties (e.g., 8-prenyl or 3-[(6-O-acetyl-glucopyranosyl)oxy]-) may enhance bioavailability or specificity .

Biological Activity

The compound 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-3-(phenylmethoxy)- is a member of the benzopyran family, which has garnered interest due to its diverse biological activities. This article aims to explore its biological properties, syntheses, and potential applications in various fields.

- Molecular Formula : C35H32O6

- Molecular Weight : 548.62 g/mol

- CAS Number : 2136637-48-2

Antiestrogenic Activity

A study highlighted that derivatives of benzopyran compounds exhibit significant antiestrogenic activity. Specifically, the compound 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one demonstrated an antiestrogenic activity of 65% , indicating its potential use in treating estrogen-related conditions such as breast cancer. This compound also showed 31% uterotrophic activity compared to estradiol, suggesting its influence on reproductive health .

Antifertility Effects

Research on several benzopyran derivatives indicated varying degrees of antifertility effects. The 3-benzyl-7-methoxy-4H-1-benzopyran-4-one exhibited the highest uterotrophic activity at 87% , while other compounds showed weaker antifertility effects ranging from 14% to 29% in post-coital antiimplantation tests. This suggests potential applications in contraceptive development .

Anticancer Properties

Recent investigations into the anticancer properties of related compounds reveal promising results. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines such as MCF7 and HCT-116. The mechanism involves cell cycle arrest and inhibition of key kinases like CDK2 and CDK9, which are critical for cancer cell proliferation .

Case Study 1: Synthesis and Evaluation

A notable study synthesized various 4H-benzopyran derivatives , including the target compound. These derivatives were evaluated for their biological activities, revealing that specific substitutions significantly enhanced their efficacy against estrogen receptors and cancer cell lines. The study emphasized the importance of structural modifications in optimizing biological activity .

Case Study 2: Apoptosis Induction

In vitro assays demonstrated that certain benzopyran derivatives could induce apoptosis in cancer cells effectively. For example, one compound led to a total apoptosis rate of 42.19% in HeLa cells, indicating strong anticancer potential. This underscores the need for further exploration into the structure-activity relationship of these compounds to enhance their therapeutic profiles .

Data Table: Summary of Biological Activities

| Compound Name | Antiestrogenic Activity (%) | Uterotrophic Activity (%) | Apoptosis Induction (%) |

|---|---|---|---|

| 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran | 65 | 31 | N/A |

| 3-benzyl-7-methoxy-4H-1-benzopyran | N/A | 87 | N/A |

| Various Benzopyran Derivatives | Varies | Varies | Up to 42.19 |

Q & A

Q. Table 2: Analytical Data for HY-N0516 Batch

| Parameter | Result | Method | Reference |

|---|---|---|---|

| Purity (LCMS) | 99.67% | LCMS | |

| 1H NMR Consistency | Matches expected | NMR | |

| Storage Stability | Stable at -80°C (6 months) | Stability Study |

What methodologies resolve contradictions in reported physicochemical properties of 4H-1-Benzopyran-4-one derivatives?

Answer:

Discrepancies in data (e.g., missing melting points or solubility) require:

- Experimental Replication: Use differential scanning calorimetry (DSC) to determine melting points .

- Solubility Studies: Perform shake-flask method in solvents (e.g., DMSO, water) at controlled temperatures .

- Literature Cross-Validation: Compare with authoritative databases like NIST Chemistry WebBook .

Example: The absence of log P (partition coefficient) data in SDS necessitates experimental determination via octanol-water partitioning assays.

How can synthesis of 4H-1-Benzopyran-4-one derivatives be optimized for higher yields?

Answer:

Optimization strategies include:

- Catalyst Screening: Use Lewis acids (e.g., BF3·Et2O) to enhance cyclization efficiency .

- Reaction Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve intermediate stability .

- Temperature Control: Maintain 60–80°C to minimize side reactions (e.g., demethylation) .

Case Study: A crystal structure analysis (XRD) of a derivative revealed steric hindrance at the 3-position, guiding regioselective modifications .

What advanced techniques elucidate structure-activity relationships (SAR) of substituted 4H-1-Benzopyran-4-one derivatives?

Answer:

- X-ray Crystallography: Resolves 3D conformation (e.g., dihedral angles between benzopyran and substituents) .

- Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., methoxy groups) on bioactivity .

- Biological Assays: Pair SAR with enzyme inhibition studies (e.g., kinase assays) to correlate substituent position with potency .

Example: Substitution at the 2-(4-methoxyphenyl) position enhances π-π stacking with target proteins, improving binding affinity .

How should stability testing protocols be designed for 4H-1-Benzopyran-4-one derivatives?

Answer:

- Forced Degradation Studies: Expose compounds to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation pathways .

- Analytical Monitoring: Track degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months) .

- Storage Recommendations: Store lyophilized samples at -80°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.